

An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-proline*

Cat. No.: *B558224*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-L-proline** (CAS number 15761-39-4), a pivotal amino acid derivative. This document details its chemical and physical specifications, experimental protocols for its synthesis and key applications, and its role in significant biological pathways.

Core Specifications

Boc-L-proline, chemically known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a widely utilized reagent in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and solubility in organic solvents, making it an ideal building block.

Physical and Chemical Properties

The physical and chemical properties of **Boc-L-proline** are summarized in the table below, compiled from various commercial and academic sources.

Property	Value	Citations
CAS Number	15761-39-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1] [5] [6]
Molecular Weight	215.25 g/mol	[5] [6] [7]
Appearance	White to off-white powder or crystalline powder	[1]
Melting Point	132-138 °C	[1] [2] [3]
Optical Rotation [α] ²⁰ /D	-60 ± 4° (c=1 in acetic acid) or -61 ± 2° (c=2% in acetic acid)	[1] [4]
Density	~1.201 g/cm ³	[3]
Boiling Point	337.2 °C at 760 mmHg	[3]
Flash Point	157.7 °C	[3]
Solubility	Soluble in acetic acid, chloroform, dichloromethane, DMSO, and acetone.	[2] [8]

Analytical Specifications

The following table outlines the typical analytical specifications for high-purity **Boc-L-proline**.

Parameter	Specification	Citations
Purity (HPLC/TLC)	≥98% or ≥99%	[1] [3] [4]
Identification (HPLC)	The retention time of the major peak corresponds to that of a standard solution.	[3]
Water Content (K.F.)	Not more than 0.5% w/w	[3]
Identity (IR)	The infrared spectrum corresponds to the reference spectrum.	[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Boc-L-proline**.

- ^1H NMR: Spectra are available for review.[\[3\]](#)
- ^{13}C NMR: Data has been reported for **Boc-L-proline** methyl ester and **Boc-L-proline-L-proline-OMe**, showing solvent-dependent chemical shifts of the carbonyl carbons.[\[5\]](#)[\[9\]](#)
- FT-IR: Infrared spectroscopy data is available, with characteristic peaks for the functional groups present.[\[10\]](#)[\[11\]](#)
- Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[\[7\]](#)

Experimental Protocols

Synthesis of Boc-L-proline

A common method for the preparation of **Boc-L-proline** involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc) $_2$ O) under basic conditions.[\[12\]](#)

Materials:

- L-proline
- Di-tert-butyl dicarbonate ((Boc) $_2$ O)
- Triethylamine (NEt $_3$)
- Dichloromethane (CH $_2$ Cl $_2$)
- Saturated citric acid aqueous solution
- Saturated sodium bicarbonate aqueous solution (NaHCO $_3$)
- Brine
- Anhydrous sodium sulfate (Na $_2$ SO $_4$)

Procedure:

- Suspend L-proline (1 equivalent) in dichloromethane.
- Add triethylamine (1.2 equivalents) to the suspension and stir until the L-proline dissolves.
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 2.5 hours. The initially cloudy mixture should become a clear, colorless solution.[\[12\]](#)
- Wash the organic phase sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization.

Boc-L-proline in Asymmetric Aldol Reactions

L-proline and its derivatives are effective organocatalysts for asymmetric aldol reactions. While L-proline itself is often used, this protocol demonstrates the general principle where a Boc-protected proline derivative could be deprotected in situ or a related chiral catalyst is synthesized from **Boc-L-proline**.[\[2\]](#)[\[13\]](#)

Materials:

- Aldehyde (e.g., p-nitrobenzaldehyde)
- Ketone (e.g., acetone)
- (S)-Proline-based organocatalyst (synthesized from **Boc-L-proline**) (10-20 mol%)[\[2\]](#)
- Solvent (e.g., DMSO, DMF, or a water/methanol mixture)[\[13\]](#)
- Saturated ammonium chloride solution
- Ethyl acetate

- Magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of the (S)-proline-based organocatalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents) at the specified temperature (e.g., -10 to 25 °C).[2]
- Stir the solution for 24-72 hours, monitoring the reaction by TLC.[2]
- Quench the reaction with a saturated ammonium chloride solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and dry over magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the aldol product.
[2]



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Asymmetric Aldol Reaction Workflow

Boc-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-proline is a standard building block in Boc-based solid-phase peptide synthesis (SPPS).[6][14][15] The following is a generalized protocol for the addition of a **Boc-L-proline** residue to a growing peptide chain on a resin.

Materials:

- Peptide-resin with a free amino group

- **Boc-L-proline**
- Coupling reagent (e.g., DCC/HOBt, HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure (One Coupling Cycle):

- Deprotection: Treat the N-terminally Boc-protected peptide-resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[\[15\]](#)
- Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for coupling.
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.[\[15\]](#)
- Washing: Wash the resin again with DMF to remove excess base.
- Coupling:
 - Pre-activate **Boc-L-proline** (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.
 - Add the activated **Boc-L-proline** solution to the resin.
 - Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., isatin test for proline) is negative.[\[14\]](#)
- Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

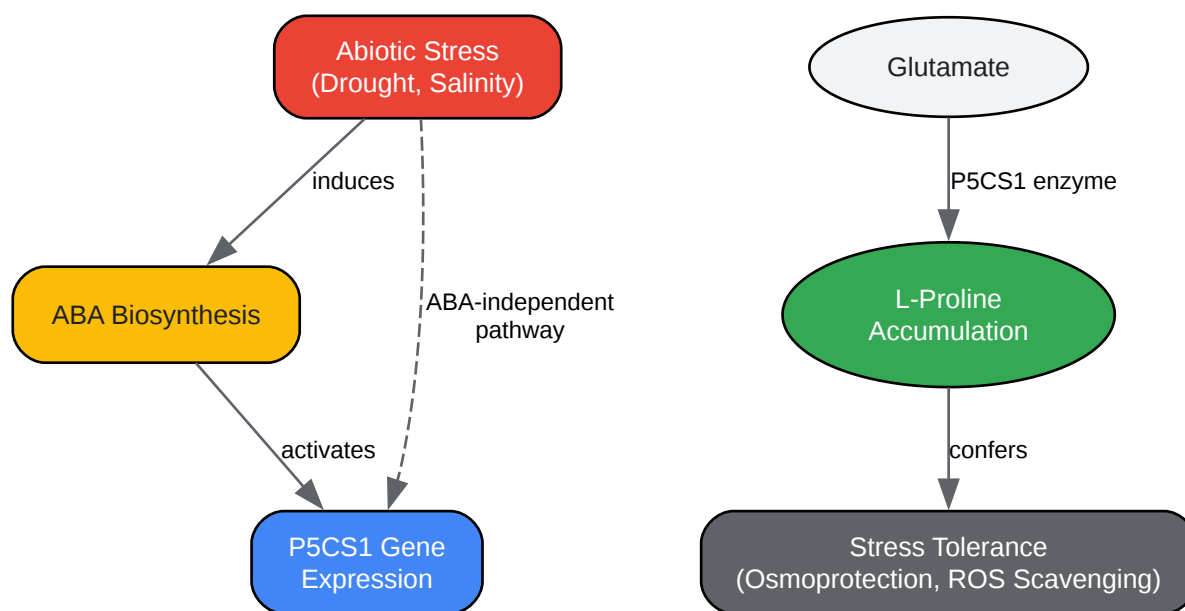
Applications in Drug Development

Boc-L-proline is a crucial intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][16][17][18] The synthesis of Daclatasvir involves the coupling of two complex fragments, one of which is derived from **Boc-L-proline**. [18]

Role in Biological Pathways

While **Boc-L-proline** itself is a synthetic molecule, the L-proline it protects plays multifaceted roles in cellular biology. In many biological contexts, the Boc group is removed, leaving L-proline to participate in various processes. Proline metabolism is integral to collagen synthesis, cellular stress responses, and signaling pathways.[19][20][21]

One such pathway is the response to abiotic stress in plants, where proline accumulation is a key protective mechanism. This process is regulated by complex signaling cascades involving the phytohormone abscisic acid (ABA).[22]



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Simplified Proline Biosynthesis Signaling Pathway in Plant Stress Response

Proline also modulates crucial signaling pathways in mammalian cells, including the extracellular signal-regulated kinase (ERK) pathway, and can influence cell proliferation and

morphology.[19][20][21]

Safety and Handling

Boc-L-proline is generally considered non-hazardous.[23][24] However, standard laboratory safety practices should be followed.

- Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and a dust mask.[4][24]
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.[24]
- Storage: Store in a cool, dry place. Recommended storage temperatures range from 0-8°C to as low as -20°C for long-term stability.[1][3][16] Keep the container tightly closed.[24]

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental procedures and safety assessments.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558224#boc-l-proline-cas-number-15761-39-4-specifications]

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